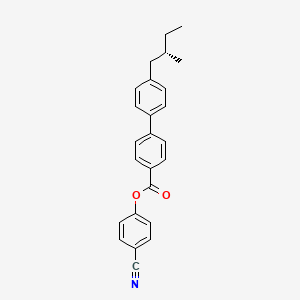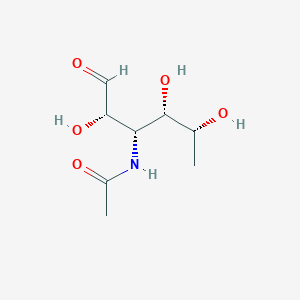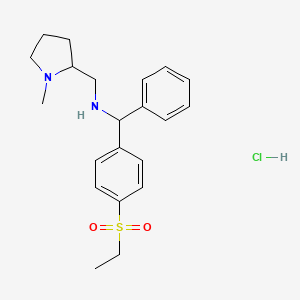
N-((4-(Ethylsulphonyl)phenyl)benzyl)-1-methylpyrrolidine-2-methylamine monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-(Ethylsulphonyl)phenyl)benzyl)-1-methylpyrrolidine-2-methylamine monohydrochloride is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic and heterocyclic elements, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(Ethylsulphonyl)phenyl)benzyl)-1-methylpyrrolidine-2-methylamine monohydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(ethylsulphonyl)benzyl chloride with 1-methylpyrrolidine in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((4-(Ethylsulphonyl)phenyl)benzyl)-1-methylpyrrolidine-2-methylamine monohydrochloride can undergo various chemical reactions, including:
Oxidation: The ethylsulphonyl group can be oxidized to form sulfone derivatives.
Reduction: The aromatic rings can undergo reduction reactions to form more saturated compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Substitution: Nucleophiles such as amines or thiols can be employed under mild conditions to achieve substitution at the benzyl position.
Major Products Formed
Scientific Research Applications
N-((4-(Ethylsulphonyl)phenyl)benzyl)-1-methylpyrrolidine-2-methylamine monohydrochloride has been explored for its applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Studied for its pharmacological properties, including potential therapeutic effects.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-((4-(Ethylsulphonyl)phenyl)benzyl)-1-methylpyrrolidine-2-methylamine monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
N-(4-(Methylsulfonyl)phenyl)benzylamine: Similar structure but with a methylsulfonyl group instead of an ethylsulphonyl group.
N-(4-(Ethylsulfonyl)phenyl)benzylamine: Similar structure but without the pyrrolidine moiety.
N-(4-(Ethylsulfonyl)phenyl)benzylpyrrolidine: Similar structure but without the methylamine group.
Uniqueness
N-((4-(Ethylsulphonyl)phenyl)benzyl)-1-methylpyrrolidine-2-methylamine monohydrochloride is unique due to the combination of its ethylsulphonyl group, benzyl moiety, and pyrrolidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
CAS No. |
93980-95-1 |
|---|---|
Molecular Formula |
C21H29ClN2O2S |
Molecular Weight |
409.0 g/mol |
IUPAC Name |
1-(4-ethylsulfonylphenyl)-N-[(1-methylpyrrolidin-2-yl)methyl]-1-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C21H28N2O2S.ClH/c1-3-26(24,25)20-13-11-18(12-14-20)21(17-8-5-4-6-9-17)22-16-19-10-7-15-23(19)2;/h4-6,8-9,11-14,19,21-22H,3,7,10,15-16H2,1-2H3;1H |
InChI Key |
CTNVRBUSYTVCHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)NCC3CCCN3C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-4,5-dihydro-2-isoheptadecyl-1-[3-[(1-oxoisooctadecyl)amino]propyl]-1h-imidazolium chloride](/img/structure/B15184669.png)

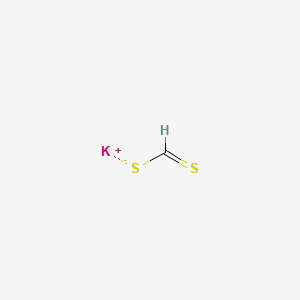
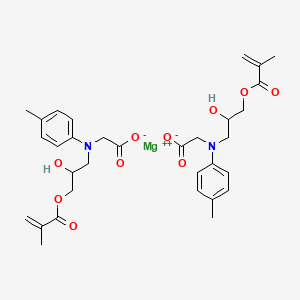
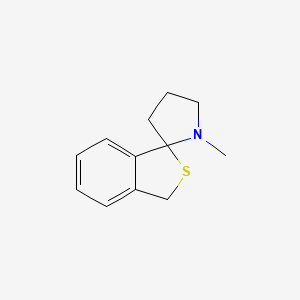
![4,4'-[1,3,4-Oxadiazole-2,5-diylbis(phenylene-1,4-azo)]bis(3-hydroxy-N-methylnaphthalene-2-carboxamide)](/img/structure/B15184735.png)
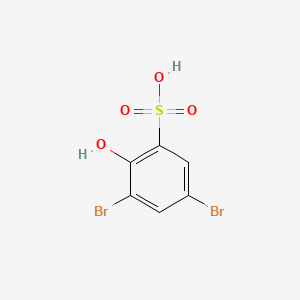
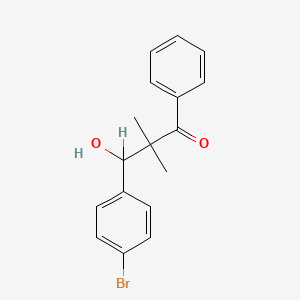
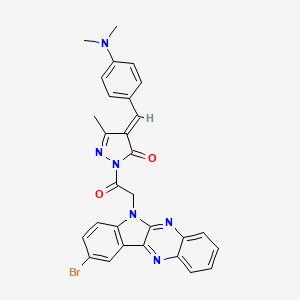
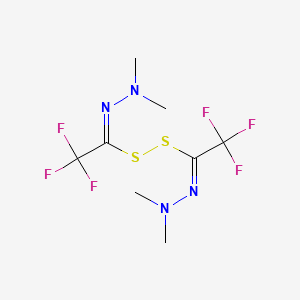
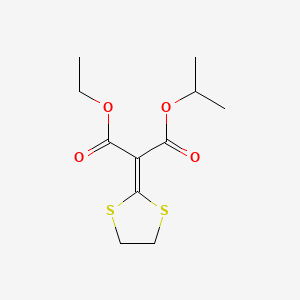
![barium(2+);5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B15184771.png)
